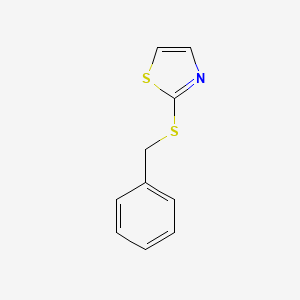

2-Benzylsulfanyl-thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NS2 |

|---|---|

Molecular Weight |

207.3 g/mol |

IUPAC Name |

2-benzylsulfanyl-1,3-thiazole |

InChI |

InChI=1S/C10H9NS2/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10/h1-7H,8H2 |

InChI Key |

OPWJNRWDZRJRQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=CS2 |

Origin of Product |

United States |

Significance of Thiazole and Benzothiazole Scaffolds in Modern Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. nih.gov Its presence is noted in natural products like vitamin B1 (thiamine) and in a plethora of synthetic drugs with a wide array of biological activities. nih.gov The versatility of the thiazole nucleus is demonstrated by its incorporation into blockbuster drugs, where it contributes to antimicrobial, antiretroviral, and antifungal properties. nih.gov

Benzothiazole (B30560), which features a benzene (B151609) ring fused to a thiazole ring, is another critical heterocyclic system in drug discovery. nih.govtandfonline.com This fusion imparts a rigid, planar structure that can effectively interact with biological targets. Benzothiazole derivatives have been extensively investigated and have shown a remarkable spectrum of pharmacological activities, including antitumor, antimicrobial, antidiabetic, and anti-inflammatory effects. nih.govtandfonline.comjchemrev.com The structural diversity achievable through substitution on the benzothiazole core allows for the fine-tuning of biological activity, making it a highly valuable template for medicinal chemists. jchemrev.comresearchgate.net

The Role of Sulfanyl/sulfonyl Moieties in Bioactive Heterocycles

The introduction of sulfur-containing functional groups, such as sulfanyl (B85325) (-S-) and sulfonyl (-SO2-), into heterocyclic scaffolds can profoundly influence their physicochemical and biological properties. The sulfanyl group, also known as a thioether, can modulate a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical for drug-like properties.

The sulfonyl group, found in sulfones, is a strong electron-withdrawing group and a potent hydrogen bond acceptor. researchgate.net This functional group is a key component in numerous bioactive molecules and approved drugs. semanticscholar.orgiomcworld.com The oxidation of a sulfanyl linkage to a sulfonyl group can significantly alter the electronic and steric profile of a molecule, often leading to enhanced or novel biological activities. researchgate.netrsc.org For instance, the conversion of 2-(benzylthio)benzothiazoles to their corresponding 2-(benzylsulfonyl)benzothiazoles has been shown to improve antifungal activity. researchgate.netrsc.org This transformation highlights the strategic importance of the sulfonyl moiety in designing more potent bioactive compounds. rsc.org

Research Landscape and Specific Emphasis on 2 Benzylsulfanyl Thiazole and Analogues

Nucleophilic Substitution Reactions for this compound Formation

The primary method for synthesizing this compound involves the nucleophilic substitution reaction between a thiazole (B1198619) precursor bearing a thiol group and a benzyl halide.

Utilization of 2-Mercaptothiazole (B1225461) and 2-Mercaptobenzothiazole Precursors

The most common precursors for this synthesis are 2-mercaptothiazole and 2-mercaptobenzothiazole. rsc.orgnih.gov These compounds possess a reactive thiol group that readily participates in nucleophilic substitution. For instance, the reaction of 2-mercaptobenzothiazole with various benzyl halides leads to the formation of the corresponding 2-(benzylthio)benzothiazoles. researchgate.netrsc.org Similarly, 2-(substituted benzylsulfanyl)-4,5-dihydrothiazoles can be prepared from 4,5-dihydro-thiazole-2-thiol and benzyl bromides. tsijournals.com The sodium salt of 2-mercaptobenzothiazole, formed by reacting it with a base, can also be reacted with benzyl halides to yield 2-benzylsulfanyl derivatives. nih.gov

Optimization of Reaction Conditions and Solvent Systems (e.g., Aqueous and Organic Media)

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Researchers have explored various solvent systems to optimize the synthesis.

A notable eco-friendly approach involves using water as the reaction medium. researchgate.netrsc.org The synthesis of 2-(benzylthio)benzothiazoles has been successfully carried out in water, often in the presence of a base like potassium carbonate, at elevated temperatures (e.g., 50 °C). rsc.org This method offers high yields (72–93%) and is considered environmentally benign due to the use of a safe and abundant solvent. researchgate.netrsc.org

Alternatively, organic solvents are also employed. For example, the reaction of 2-mercaptobenzothiazole with benzyl bromide has been conducted in refluxing acetone (B3395972) with potassium carbonate, resulting in high yields (94–98%). nih.gov Another organic solvent used is N,N-dimethylformamide (DMF), where the sodium salt of 2-mercaptobenzothiazole reacts with benzyl halides at room temperature. nih.gov Methanol (B129727), in the presence of sodium carbonate, has also been utilized for the synthesis of 2-(substituted benzylsulfanyl)-4,5-dihydrothiazoles at reflux temperature. tsijournals.com

| Precursors | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Mercaptobenzothiazole, Benzyl Halides | K₂CO₃ | Water | 50 °C | 72-93% | rsc.org |

| 2-Mercaptobenzothiazole, Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 94-98% | nih.gov |

| Sodium salt of 2-Mercaptobenzothiazole, Benzyl Halide | - | N,N-Dimethylformamide (DMF) | Room Temperature | Not specified | nih.gov |

| 4,5-Dihydro-thiazole-2-thiol, Benzyl Bromides | Na₂CO₃ | Methanol | Reflux | 84-93% | tsijournals.com |

Yield Enhancement Strategies and Eco-Friendly Approaches

Several strategies focus on improving reaction yields and promoting environmentally friendly practices. The use of water as a solvent is a prime example of a green chemistry approach, as it is non-toxic, inexpensive, and abundant. researchgate.netrsc.org This method not only provides good to excellent yields but also simplifies the workup process. rsc.org

One-pot synthesis is another strategy that enhances efficiency by combining multiple reaction steps into a single process, thereby saving time, solvents, and energy. researchgate.netresearchgate.net For instance, the synthesis of 2-(benzylsulfonyl)benzothiazoles can be achieved in a one-pot, two-step process starting from 2-mercaptobenzothiazole and benzyl halides, without the need to isolate the intermediate sulfide (B99878). researchgate.netrsc.org This approach has been shown to provide higher yields compared to the two-step process with isolation of the intermediate. researchgate.net

The choice of reagents and catalysts also plays a role in yield enhancement and eco-friendliness. The use of readily available and inexpensive bases like potassium carbonate contributes to the cost-effectiveness of the synthesis. rsc.orgnih.gov

Multi-Step Synthetic Pathways to Sulfonyl Analogues

The sulfide derivatives of this compound can be further transformed into their corresponding sulfonyl analogues through oxidation. These sulfones are also of significant interest due to their biological activities. researchgate.netresearchgate.net

Sequential Synthesis Protocols via Oxidation

The synthesis of 2-(benzylsulfonyl)benzothiazoles is typically achieved through a two-step sequential pathway: the initial formation of the sulfide followed by its oxidation. researchgate.netresearchgate.net This can be performed as two separate reactions with the isolation of the intermediate sulfide, or more efficiently as a one-pot reaction. researchgate.net The one-pot method, where the alkylation of 2-mercaptobenzothiazole is immediately followed by oxidation in the same reaction vessel, is favored for its simplicity and higher yields. researchgate.netrsc.org

Selective Oxidation of Sulfides to Sulfones

The selective oxidation of the sulfide group to a sulfone is a critical step. A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). researchgate.netresearchgate.net The reaction is often catalyzed by the presence of an iron(III) chloride (FeCl₃) catalyst. researchgate.net This oxidation can be carried out in water, which aligns with green chemistry principles by using a non-hazardous solvent and an inexpensive oxidant. researchgate.net The use of KMnO₄ in water has been shown to result in high yields (75-86%) of the desired sulfones. researchgate.net

Other oxidizing systems have also been explored for the selective oxidation of sulfides to sulfones. For example, Oxone® has been investigated for the S-oxidation of related thiazolidinone structures, although its selectivity can be influenced by substituents on the aromatic ring. ccsenet.org

| Substrate | Oxidizing Agent | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Benzylthio)benzothiazoles | KMnO₄ | FeCl₃ | Water | 75-86% | researchgate.netresearchgate.net |

Synthesis of Dihydrothiazole Analogues

A straightforward and effective method has been developed for the synthesis of 2-(substituted-benzylsulfanyl)-4,5-dihydrothiazoles. researchgate.nettsijournals.com This procedure involves the reaction of 4,5-dihydro-thiazole-2-thiol with various substituted benzyl bromides. researchgate.net The reaction is typically carried out in the presence of a base and a suitable solvent.

One reported method utilizes acetone as the solvent and potassium carbonate (K2CO3) as the base. researchgate.net An alternative, efficient procedure employs methanol as the solvent with sodium carbonate (Na2CO3) at reflux temperature. tsijournals.com This latter method is noted for its advantages, including excellent yields, which range from 84% to 93%, and a short reaction time of just three hours. tsijournals.com This synthetic approach provides a reliable pathway to a variety of dihydrothiazole analogues.

Table 1: Synthesis of 2-(Substituted-benzylsulfanyl)-4,5-dihydrothiazoles

| Starting Material 1 | Starting Material 2 | Solvent/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4,5-Dihydro-thiazole-2-thiol | Substituted Benzyl Bromides | Acetone / K2CO3 | Not specified | Not specified | researchgate.net |

| 4,5-Dihydro-thiazole-2-thiol | Substituted Benzyl Bromides | Methanol / Na2CO3 | Reflux | 84-93% | tsijournals.com |

Formation of Substituted Thiazole Carbaldehyde Derivatives

The synthesis of substituted thiazole carbaldehyde derivatives originating from a thiazole core has been effectively demonstrated. Specifically, 2-Benzylsulfanyl-4-chlorothiazole-5-carbaldehyde and related compounds are synthesized from 2,4-dichlorothiazole-5-carbaldehyde. scite.ai The general strategy involves the nucleophilic substitution of the chlorine atom at the 2-position of the thiazole ring with a sulfur nucleophile, such as a substituted benzyl mercaptan. scite.ai

This reaction is carried out in the presence of sodium carbonate and acetonitrile. scite.ai By employing different substituted mercaptans, a variety of derivatives can be obtained. For example, the reaction of 2,4-dichlorothiazole-5-carbaldehyde with benzyl mercaptan yields 2-benzylsulfanyl-4-chlorothiazole-5-carbaldehyde. Similarly, using 4-chlorobenzyl mercaptan or p-methoxybenzyl mercaptan leads to the corresponding 2-(4-chlorobenzylsulfanyl)- or 2-(p-methoxybenzylsulfanyl)-4-chlorothiazole-5-carbaldehyde derivatives. scite.ai

Table 2: Synthesis of Substituted 4-chloro-thiazole-5-carbaldehyde Derivatives

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichlorothiazole-5-carbaldehyde | Benzyl mercaptan | Sodium Carbonate / Acetonitrile | 2-Benzylsulfanyl-4-chlorothiazole-5-carbaldehyde | scite.ai |

| 2,4-Dichlorothiazole-5-carbaldehyde | 4-Chlorobenzyl mercaptan | Sodium Carbonate / Acetonitrile | 2-(4-Chlorobenzylsulfanyl)-4-chlorothiazole-5-carbaldehyde | scite.ai |

| 2,4-Dichlorothiazole-5-carbaldehyde | p-Methoxybenzyl mercaptan | Sodium Carbonate / Acetonitrile | 2-(p-Methoxybenzylsulfanyl)-4-chlorothiazole-5-carbaldehyde | scite.ai |

| 2,4-Dichlorothiazole-5-carbaldehyde | 2-Chloro benzyl mercaptan | Sodium Carbonate / Acetonitrile | 4-Chloro-2-(2-chlorobenzylthio)thiazole-5-carbaldehyde | scite.ai |

Functional Group Interconversions (e.g., Nitrile to Thioamide Transformations)

The this compound framework allows for various functional group interconversions, a key strategy in medicinal chemistry and materials science for modifying molecular properties. A notable transformation is the conversion of a nitrile group, appended to the scaffold, into a thioamide.

This conversion is exemplified by the reaction of a 2-benzylsulfanyl-benzothiazole derivative bearing a cyano (CN) group. nih.gov The nitrile is transformed into a thioamide by reacting it with hydrogen sulfide in pyridine, with triethylamine (B128534) present as a base. nih.gov This specific interconversion is significant as thioamides are crucial intermediates in the synthesis of various heterocyclic compounds, including thiazoles themselves, and are known to be part of many biologically active molecules. nih.govtandfonline.comgoogle.com

General methods for converting nitriles to thioamides often involve reagents like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgrsc.org More contemporary and safer methods utilize sodium hydrogen sulfide with magnesium chloride in an aprotic solvent like DMF, which avoids handling hazardous hydrogen sulfide gas and proceeds in high yields at room temperature. tandfonline.com These established methods for nitrile-to-thioamide conversion are broadly applicable to aromatic nitriles and could likely be applied to nitrile-substituted this compound scaffolds. tandfonline.com

Another significant functional group interconversion is the oxidation of the sulfide linkage in this compound to a sulfonyl group. The resulting 2-benzylsulfonyl-benzothiazole derivatives are stable, electron-withdrawing compounds that serve as versatile synthetic intermediates. rsc.org This oxidation is commonly achieved using oxidizing agents such as potassium permanganate (KMnO4) with a catalyst like ferric chloride (FeCl3), or with other oxidants like m-chloroperoxybenzoic acid (m-CPBA) and Oxone. rsc.orgresearchgate.net A one-pot, two-step synthesis has been developed where 2-mercaptobenzothiazole is first reacted with a benzyl halide and then oxidized in the same vessel to produce the sulfone. rsc.orgresearchgate.netrsc.org

Table 1: Examples of Functional Group Interconversions

| Starting Scaffold | Transformation | Reagents & Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| 2-Benzylsulfanyl-benzothiazole-nitrile | Nitrile to Thioamide | H₂S, Pyridine, Triethylamine | 2-Benzylsulfanyl-benzothiazole-thioamide | nih.gov |

| This compound | Sulfide to Sulfone | KMnO₄, FeCl₃, Acetonitrile, RT | 2-Benzylsulfonyl-thiazole | researchgate.net |

Exploration of Diverse Synthetic Applications

The this compound scaffold and its derivatives are valuable precursors in a range of synthetic reactions, enabling the construction of more complex molecular architectures.

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon (C-C) bonds is fundamental to organic synthesis. wikipedia.orgorganic-chemistry.org Derivatives of this compound, particularly the corresponding sulfones, are key reagents in C-C bond-forming reactions like the modified Julia olefination. researchgate.netresearchgate.net In this reaction, the 2-(benzylsulfonyl)benzothiazole (BT-sulfone) is deprotonated with a strong base to form a carbanion. This carbanion then reacts with an aldehyde or ketone. The resulting intermediate undergoes a series of steps, including an intramolecular addition and elimination, to ultimately form an olefin (a molecule with a C=C double bond). researchgate.net This process is a powerful method for creating alkenes with high efficiency. researchgate.net

Cycloaddition and Michael Addition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. While direct examples involving the this compound parent compound are not prominent, its derivatives and related thiazole structures participate in such transformations. For instance, 2-(prop-2-ynylthio)benzo[d]thiazole undergoes cycloaddition with various azides to form bis-heterocycles containing both a benzothiazole and a 1,2,3-triazole ring. nih.gov Similarly, thiazole derivatives can be synthesized through Michael addition pathways. The reaction of glycine-based dithiocarbamates with nitroalkenes proceeds via a Michael addition of an in situ-formed thiazol-5(4H)-one intermediate to the nitroalkene, leading to highly substituted thiazoles. researchgate.net

A study on the reaction of benzylsulfanyl-substituted 2-aza-1,3,5-triene with superbases showed the concurrent formation of 4,5-dihydro-1,3-thiazole, indicating a cyclization pathway involving the benzylsulfanyl group. acs.org

Molecular Rearrangements and Olefination Processes

Molecular rearrangements involving thiazole derivatives have been documented. Research has shown that a benzylsulfanyl-substituted 2-aza-1,3,5-triene can rearrange in the presence of a strong base like t-BuOK to form a 5-phenyl-4,5-dihydro-1,3-thiazole. acs.org This highlights the ability of the benzylsulfanyl moiety to participate in skeletal reorganizations.

As mentioned previously, the most significant olefination process involving this scaffold is the modified Julia olefination. researchgate.netresearchgate.net This reaction utilizes 2-(alkyl- or benzylsulfonyl)benzothiazoles to react with carbonyl compounds, directly yielding olefins. researchgate.net The process is driven by the formation of a stable 2(3H)-benzothiazolone anion as a byproduct. researchgate.net This olefination method is notable for its efficiency and applicability in synthesizing a variety of alkenes. researchgate.net

Catalytic Applications in Organic Synthesis (e.g., Organocatalysis)

While the direct use of this compound as a catalyst is not extensively reported, the broader thiazole and benzothiazole cores are integral components of various catalysts. Thiazolium salts, derived from thiazoles, are famous for their role as N-heterocyclic carbene (NHC) precursors. These NHCs are powerful organocatalysts used in a wide array of reactions, including benzoin (B196080) condensation.

Furthermore, thiazole derivatives have been employed as ligands in transition-metal-catalyzed reactions. For example, they can be part of bifunctional templates for directing C-5 selective olefination of the thiazole ring itself in palladium-catalyzed processes. scispace.com The sulfur and nitrogen atoms in the thiazole ring can coordinate to metal centers, influencing the reactivity and selectivity of the catalytic cycle. While specific examples pinpointing this compound as a catalyst are scarce, its structural motifs are present in established catalytic systems, suggesting potential for future development in this area.

Structure Activity Relationship Sar Studies of 2 Benzylsulfanyl Thiazole and Analogues

Correlative Analysis of Structural Features and Biological Efficacy

SAR studies for thiazole (B1198619) derivatives reveal that the biological efficacy is intricately linked to the nature and position of various substituents on the thiazole ring and its associated phenyl groups. For instance, in the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), SAR studies of benzothiazole-phenyl-based analogs showed that trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes. nih.gov

The 2-aminothiazole (B372263) moiety is considered essential for certain activities, such as DNA gyrase inhibition, as it provides a necessary acceptor-donor interaction pattern. nih.gov Similarly, the presence of a hydrogen bond acceptor at the para position of an attached phenyl ring often plays a critical role in enzymatic activity. nih.gov The substitution pattern on the thiazole ring can dramatically influence the molecule's interaction with its biological target. For example, studies on 2,5-disubstituted thiazole derivatives have demonstrated that a nonpolar, hydrophobic moiety at position 2, combined with an ethylidenehydrazine-1-carboximidamide group at position 5, is beneficial for antibacterial activity. mdpi.com These findings underscore the principle that even minor structural modifications can lead to significant changes in biological outcomes, guiding the optimization of lead compounds.

Table 1: Impact of General Structural Modifications on Biological Activity This table is interactive. You can sort and filter the data.

| Structural Feature | Position | Observed Impact on Efficacy | Target/Activity | Reference |

|---|---|---|---|---|

| Trifluoromethyl group | Ortho/Para on Phenyl Ring | Well-tolerated by enzymes | sEH/FAAH Inhibition | nih.gov |

| 2-Aminothiazole moiety | Thiazole Ring | Essential for activity | DNA Gyrase Inhibition | nih.gov |

| Hydrogen bond acceptor | Para on Phenyl Ring | Key role in activity | Enzymatic Activity | nih.gov |

| Nonpolar, hydrophobic moiety | Position 2 of Thiazole | Beneficial for activity | Antibacterial | mdpi.com |

| Ethylidenehydrazine-1-carboximidamide | Position 5 of Thiazole | Beneficial for activity | Antibacterial | mdpi.com |

Impact of Substituent Patterns on Activity Profiles

The specific substituents attached to the 2-benzylsulfanyl-thiazole core are determinant factors of the compound's activity profile. The electronic and steric properties of these substituents modulate the molecule's ability to interact with biological targets.

Electrophilic groups, particularly the nitro group, and halogen atoms like chlorine and bromine, significantly influence the biological activity of thiazole derivatives. The 5-nitro group is a common feature in active compounds, though its mechanism can vary. nih.gov In some analogs, the steric interaction caused by an adjacent substituent, such as a 4-chloro group, can force the nitro group slightly out-of-plane with the thiazole ring, which may reduce activity by affecting the resonance stability of the molecule. nih.gov

Studies on flavonoid derivatives containing chlorine, bromine, and nitro groups have shown that these substituents have a significant effect on antimicrobial properties. nih.gov Specifically, 6-chloro-8-nitroflavone demonstrated potent inhibitory activity against various pathogenic bacteria. nih.gov In a series of thiazolide derivatives evaluated for activity against Cryptosporidium parvum, compounds with a nitro or halogen group at the 5-position of the thiazole ring showed the lowest 50% inhibitory concentrations (IC50), indicating higher potency. researchgate.net Conversely, other substitutions at this position, such as methyl or propyl groups, were detrimental to the activity. researchgate.net This highlights the critical role of electron-withdrawing and halogen substituents in enhancing the biological efficacy of these scaffolds.

Table 2: Effect of Electrophilic and Halogen Substituents on Antimicrobial Activity This table is interactive. You can sort and filter the data.

| Compound Type | Substituent | Position | Effect on Activity | Organism/Target | Reference |

|---|---|---|---|---|---|

| Thiazole Analog | 4-Chloro (with 5-Nitro) | Thiazole Ring | Slight reduction | H. pylori, C. jejuni | nih.gov |

| Flavonoid Derivative | 6-Chloro, 8-Nitro | Flavone Core | Potent inhibition | Pathogenic Bacteria | nih.gov |

| Flavonoid Derivative | 6-Bromo, 8-Nitro | Flavone Core | Inhibition | Pathogenic Bacteria | nih.gov |

| Thiazolide Derivative | Nitro (NO2) | Position 5 of Thiazole | Increased potency (Lower IC50) | C. parvum | researchgate.net |

| Thiazolide Derivative | Halogen | Position 5 of Thiazole | Increased potency (Lower IC50) | C. parvum | researchgate.net |

Thioamides, which are isosteres of amides, have gained significant attention in medicinal chemistry. nih.gov They are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts and exhibit different physicochemical properties. nih.gov The incorporation of a thioamide moiety can profoundly impact potency, target interactions, and pharmacokinetic profiles. Several therapeutic agents containing a thioamide group have been approved or are in clinical trials, demonstrating the utility of this functional group in drug design. nih.gov

The sulfonyl moiety, often part of a sulfonamide group, is another key functional group in the design of biologically active thiazole derivatives. The sulfonamide group is known to bind to the zinc ion in the active site of enzymes like carbonic anhydrase. researchgate.net SAR studies on benzothiazole-phenyl analogs have explored various sulfonyl substitutions, indicating their importance in modulating enzyme inhibition. nih.gov The strategic placement of thioamide and sulfonyl groups within the this compound framework allows for fine-tuning of the molecule's properties to achieve desired biological effects.

Quantitative Structure-Activity Relationship (QSAR) Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models use molecular descriptors to predict the activity of new compounds and provide insights into the structural requirements for optimal efficacy. nih.govlaccei.org

Table 3: Correlation of Electronic Properties with Biological Activity This table is interactive. You can sort and filter the data.

| Electronic Property | Correlation with Activity | Implication | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Smaller gap correlates with higher reactivity | Predicts chemical reactivity and kinetic stability | nih.gov |

| ELUMO | Used as a descriptor in QSAR models | Explains and predicts activity against specific targets (e.g., PIN1) | |

| Charge Transfer | Facilitated by specific HOMO/LUMO energies | Improves bioactivity and biological interactions | nih.gov |

Lipophilicity, often expressed as logP, is a critical physicochemical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com QSAR studies frequently demonstrate that lipophilicity significantly impacts the biological activity of thiazole derivatives. nih.gov For instance, in an analysis of antimicrobial peptides, the lipophilicity contributed by polar residues was a key factor in determining activity. nih.gov

Molecular dimensions and shape also play a vital role. Descriptors such as molecular connectivity indices and Kier's shape indices have been identified as key parameters for the antimicrobial activity of 2,4-disubstituted thiazoles. japsonline.com These descriptors quantify aspects of molecular size, branching, and shape, which are crucial for the proper fit of a molecule into the binding site of its target protein. Therefore, a balance of lipophilicity and appropriate molecular dimensions is essential for the efficacy of this compound analogs. nih.govjapsonline.com

Importance of C-2 Position Substitution in Thiazole/Benzothiazole (B30560) Scaffold

The substitution at the C-2 position of the thiazole and its fused analogue, the benzothiazole scaffold, plays a pivotal role in determining the biological activity of this compound and its related compounds. Extensive research, particularly in the field of antimycobacterial agents, has demonstrated that modifications at this position directly influence the potency and efficacy of these molecules.

A significant quantitative structure-activity relationship (QSAR) study analyzed a large set of 2-(substituted benzyl)sulfanyl benzothiazoles to elucidate the impact of various substituents on their antimycobacterial activity. nih.gov The findings from this research underscore the critical nature of the electronic, hydrophobic, and steric properties of the substituents on the benzyl (B1604629) moiety attached to the sulfur atom at the C-2 position.

The research revealed that derivatives featuring electron-withdrawing groups on the benzyl ring tend to exhibit higher antimycobacterial activity. nih.gov This suggests that a lower electron density on the benzyl ring is favorable for the compound's mechanism of action. Specifically, derivatives with substituents such as 3-CSNH₂, 2,4-(NO₂)₂, 4-CSNH₂, 3,5-(NO₂)₂, and to some extent 4-NO₂, were found to possess the highest antimycobacterial potency. nih.gov

Furthermore, the QSAR analysis established a quantitative correlation between the antimycobacterial activity, expressed as the logarithm of the Minimum Inhibitory Concentration (log MIC), and several physicochemical parameters of the substituents. The study showed that the log MIC values have a negative correlation with the Hammett substituent constants (σ) and molar refractions (MR). nih.gov This indicates that substituents with higher electron-withdrawing effects and greater polarizability enhance the biological activity. nih.gov

Conversely, the lipophilicity of the substituents, represented by the log P value, showed a more complex relationship. While an increase in log P generally led to a dominant increase in the log MIC (lower activity), the inclusion of a (log P)² term with a negative coefficient suggests that there is an optimal range of lipophilicity for potent activity. nih.gov This implies that either very low or very high lipophilicity is detrimental to the antimycobacterial efficacy of these compounds. The study concluded that derivatives with high polarizability, low lipophilicity, and electron-withdrawing characteristics demonstrated the most significant antimycobacterial activity. nih.gov

Interestingly, the statistical analysis indicated that the steric substituent constant (v) was not significant, suggesting that the "ortho effect" is likely not an important factor in determining the activity of these 2-benzylsulfanyl-benzothiazole derivatives. nih.gov This implies that the steric bulk of substituents at the ortho position of the benzyl ring does not significantly interfere with the compound's ability to interact with its biological target.

The table below summarizes the relationship between the substituent on the benzyl ring of 2-benzylsulfanyl-benzothiazole analogues and their antimycobacterial activity, based on the findings of the QSAR study.

The following table provides examples of specific substituents on the benzyl ring of 2-benzylsulfanyl-benzothiazole and their observed effect on antimycobacterial activity.

Computational and Theoretical Studies in 2 Benzylsulfanyl Thiazole Research

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Benzylsulfanyl-thiazole, offering a detailed picture of its electronic structure and vibrational characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to determine its optimized molecular geometry, including bond lengths and angles. researchgate.netepu.edu.iqresearchgate.net These theoretical calculations of the molecule's geometry have been shown to be in good agreement with experimental data where available. researchgate.net

Vibrational analysis is another critical application of DFT in the study of this compound. By calculating the theoretical vibrational frequencies, researchers can assign and interpret experimental infrared (IR) and Raman spectra. researchgate.netmdpi.com This analysis helps in the characterization of the compound by identifying the vibrational modes associated with its specific functional groups and skeletal framework. The calculated vibrational spectra generally show good agreement with experimental spectra. researchgate.net For thiazole (B1198619) derivatives, characteristic vibrational frequencies are often observed in the 1500–1650 cm⁻¹ range, which are influenced by the conjugation between the benzene (B151609) and thiazole rings. mdpi.com

| Parameter | Typical Value/Method |

|---|---|

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Software | Gaussian 09 |

| Calculated Properties | Optimized Geometry, Vibrational Frequencies, Electronic Properties |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com

For this compound, FMO analysis, typically performed using DFT calculations, reveals the distribution and energy levels of these frontier orbitals. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for predicting the molecule's stability and reactivity. researchgate.net A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net In thiazole derivatives, the HOMO is often distributed over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions, indicating the potential for intramolecular charge transfer. researchgate.netresearchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | Relates to chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for investigating the interactions of this compound with biological macromolecules, providing insights into its potential as a therapeutic agent.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govtexilajournal.com This technique is widely employed to study the potential interactions of this compound with various biological targets.

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. texilajournal.com The results of molecular docking studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com For thiazole derivatives, docking studies have been instrumental in identifying potential inhibitors for a range of enzymes and receptors. nih.govbiointerfaceresearch.com These studies provide valuable information for the rational design of more potent and selective analogs of this compound.

| Information | Description |

|---|---|

| Binding Affinity | Predicted strength of the interaction between the ligand and the target. |

| Binding Pose | The preferred orientation of the ligand within the binding site. |

| Key Interactions | Identification of specific amino acid residues involved in binding. |

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. nih.gov Following molecular docking, MD simulations can be performed on the this compound-target complex to assess its conformational stability and to refine the binding mode. tandfonline.com

These simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the receptor. nih.gov By analyzing the trajectory of the simulation, researchers can evaluate the stability of the complex, the persistence of key intermolecular interactions, and the conformational changes that may occur upon binding. nih.gov This information is crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding mechanism of this compound.

Prediction of Reactivity and Pharmacokinetic Parameters

Computational and theoretical studies are integral to modern chemical and pharmacological research, offering predictive insights into the behavior of molecules. For this compound and its derivatives, these in silico methods are crucial for forecasting reactivity and pharmacokinetic profiles, thereby guiding further experimental research.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on a molecule, providing valuable information about its reactivity. The MEP map uses a color spectrum to indicate different electrostatic potential values. Regions of negative potential, typically colored red, are susceptible to electrophilic attack, while areas of positive potential, shown in blue, are prone to nucleophilic attack. Green areas represent neutral electrostatic potential.

In a hypothetical MEP map of this compound, one would anticipate regions of negative potential around the nitrogen atom of the thiazole ring and the sulfur atom of the sulfanyl (B85325) group, indicating their nucleophilic character. Conversely, the hydrogen atoms of the thiazole and benzene rings would likely exhibit positive potential, marking them as potential sites for nucleophilic attack.

Hypothetical MEP Data for this compound and Related Derivatives

| Compound | Predicted Region of Highest Negative Potential (Electrophilic Attack) | Predicted Region of Highest Positive Potential (Nucleophilic Attack) |

| This compound | Nitrogen atom of the thiazole ring, Sulfur atom of the sulfanyl group | Hydrogen atoms of the thiazole and benzene rings |

| 2-(4-Nitrobenzylsulfanyl)-thiazole | Nitro group oxygen atoms, Thiazole nitrogen | Aromatic protons adjacent to the nitro group |

| 2-(4-Methoxybenzylsulfanyl)-thiazole | Methoxy group oxygen, Thiazole nitrogen | Protons of the methoxy group |

Note: This table is generated based on general principles of electronic effects in related molecules and is for illustrative purposes in the absence of direct published data for this compound.

In Silico Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery and development. In silico ADMET prediction tools have become indispensable for screening potential drug candidates early in the research process, helping to reduce the likelihood of late-stage failures. These computational models predict various pharmacokinetic and toxicological parameters based on the chemical structure of the molecule.

Although specific in silico ADMET data for this compound is not extensively documented, studies on various thiazole and benzothiazole (B30560) derivatives offer valuable predictive information. For many thiazole derivatives, these studies often indicate good oral bioavailability and membrane permeability. nih.govnih.gov The lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors are key determinants of these properties, often evaluated against criteria such as Lipinski's rule of five.

For instance, in silico studies on a series of thiazole Schiff base derivatives have shown favorable oral bioavailability. nih.gov Similarly, ADMET predictions for certain trisubstituted thiazole derivatives have suggested good absorption and low toxicity profiles. nih.gov Based on these findings for structurally related compounds, a predictive ADMET profile for this compound can be extrapolated.

Predicted ADMET Properties for this compound and Analogs

| ADMET Parameter | Predicted Value/Characteristic for this compound | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May limit central nervous system side effects. |

| Plasma Protein Binding | High | Could affect the free concentration and efficacy of the compound. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely inhibitor | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Suggests a potential route of renal excretion. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Indicates a low likelihood of being carcinogenic. |

| hERG Inhibition | Low risk | Suggests a lower potential for cardiotoxicity. |

Note: The data in this table are predictive and based on in silico models and findings from studies on related thiazole derivatives. nih.govnih.gov Experimental verification is required to confirm these properties for this compound.

Advanced Analytical Techniques for Characterization of 2 Benzylsulfanyl Thiazole Compounds

Spectroscopic Characterization

Spectroscopy is a cornerstone for the structural analysis of 2-Benzylsulfanyl-thiazole, providing detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide unique insights into the compound's framework.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring, the benzyl (B1604629) group's aromatic ring, and the methylene bridge (-CH₂-). The methylene protons typically appear as a singlet, while the aromatic protons of both the benzyl and thiazole moieties exhibit complex splitting patterns based on their coupling with adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display unique signals for the carbons of the thiazole ring, the benzyl aromatic ring, the methylene bridge, and the carbon atom involved in the C-S bond. asianpubs.org The chemical shifts are influenced by the electronegativity of the neighboring atoms (sulfur and nitrogen), providing key structural confirmation. asianpubs.org Assignments are typically based on DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments. beilstein-journals.org

| Expected NMR Data for this compound | |

|---|---|

| Nucleus | Expected Chemical Shift (δ) in ppm |

| ¹H NMR (Methylene, -S-CH₂-Ph) | ~4.5 |

| ¹H NMR (Thiazole ring protons) | ~7.2 - 7.8 |

| ¹H NMR (Benzyl ring protons) | ~7.3 - 7.5 |

| ¹³C NMR (Methylene, -S-CH₂-Ph) | ~35-40 |

| ¹³C NMR (Thiazole C4/C5) | ~120 - 145 |

| ¹³C NMR (Thiazole C2) | ~165 - 170 |

| ¹³C NMR (Benzyl ring carbons) | ~127 - 137 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: FT-IR spectra are used to identify characteristic vibrational modes. rsc.org For this compound, key absorption bands would include C-H stretching from the aromatic rings and the methylene group, C=N and C=C stretching vibrations from the thiazole and benzene (B151609) rings, and C-S stretching vibrations. The presence of these specific bands helps to confirm the integrity of the main structural motifs.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectra can provide clear signals for the sulfur-containing bonds and the aromatic ring systems, aiding in a comprehensive vibrational analysis. nih.govresearchgate.net

| Characteristic Vibrational Frequencies for this compound | |

|---|---|

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 |

| C=N Stretch (Thiazole ring) | ~1620 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-S Stretch | 600 - 800 |

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Aromatic systems like the thiazole and benzene rings in this compound give rise to characteristic absorption bands in the ultraviolet region, typically corresponding to π → π* transitions. researchgate.netresearchgate.net The position and intensity of these absorption maxima can be influenced by the solvent and any substituents on the aromatic rings. researchgate.netnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. beilstein-journals.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, electron impact (EI) or electrospray ionization (ESI) can be used. beilstein-journals.orgresearchgate.net A common fragmentation pathway involves the cleavage of the benzylic C-S bond. This can lead to the formation of a stable tropylium cation ([C₇H₇]⁺) at m/z 91, which is a characteristic peak for benzyl-containing compounds. Other fragments would correspond to the thiazole moiety. researchgate.netresearchgate.net

| Expected Mass Spectrometry Fragments for this compound | |

|---|---|

| Fragment Ion | Expected m/z |

| Molecular Ion [M]⁺ | 207 |

| Tropylium Cation [C₇H₇]⁺ | 91 |

| [M - C₇H₇]⁺ | 116 |

| Thiazole Ring Fragment [C₃H₂NS]⁺ | 84 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. mdpi.comnih.gov To perform this analysis, a single crystal of the compound is required. nih.gov The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov This provides unambiguous proof of the molecular structure and reveals details about intermolecular interactions in the crystal lattice. mdpi.com

Chromatographic Techniques for Purity and Separation (e.g., TLC, LC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor reaction progress and check compound purity. umich.edu A suitable solvent system (mobile phase) is chosen to achieve good separation of the compound from starting materials and byproducts on a silica gel or alumina plate (stationary phase). umich.edu Visualization can be achieved using UV light, as the aromatic rings are UV-active, or by staining with reagents like potassium permanganate (B83412) or iodine vapor. umich.eduillinois.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. kuleuven.be A reversed-phase HPLC column is typically used to separate the components of a mixture. The eluent is then introduced into the mass spectrometer, which provides mass information for each separated component. nih.gov This technique is invaluable for identifying impurities and degradation products, even at very low concentrations, making it a critical tool for quality control in pharmaceutical analysis. kuleuven.benih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for the empirical formula validation of newly synthesized compounds. For this compound and its derivatives, this method provides a quantitative determination of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This analysis is crucial for verifying that the synthesized product possesses the expected atomic composition, which serves as a fundamental check of its identity and purity.

The most common method employed is combustion analysis, often performed using an automated CHNS analyzer. In this procedure, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. This process converts the elemental carbon into carbon dioxide, hydrogen into water, nitrogen into nitrogen gas or nitrogen oxides (which are subsequently reduced back to N₂), and sulfur into sulfur dioxide. These combustion products are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample.

The primary goal of this analysis is to compare the experimentally determined elemental percentages with the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, is considered strong evidence for the successful synthesis of the target molecule and indicates a high degree of purity. nih.gov This technique is routinely reported in the characterization of novel thiazole and benzothiazole (B30560) derivatives. researchgate.netnih.gov

Detailed Research Findings

In the characterization of compounds structurally similar to this compound, such as its benzo-fused analogue 2-(benzylthio)benzo[d]thiazole, elemental analysis provides definitive confirmation of the empirical formula. For 2-(benzylthio)benzo[d]thiazole, with a molecular formula of C₁₄H₁₁NS₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Research findings for this compound show a strong agreement between the calculated and experimentally determined values, as detailed in the table below.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 65.33 | 64.83 |

| Hydrogen (H) | 4.31 | 4.29 |

| Nitrogen (N) | 5.44 | 5.40 |

| Sulfur (S) | 24.92 | 24.46 |

The slight deviation between the theoretical and observed values falls well within the accepted range of experimental error for this technique. Such results provide high confidence in the assigned chemical structure, confirming that the ratio of elements in the synthesized sample matches that of the target compound, C₁₄H₁₁NS₂. This compositional verification is an indispensable step in the comprehensive characterization of this compound and related heterocyclic compounds.

Concluding Perspectives and Future Research Trajectories

Rational Design and Synthesis of Next-Generation 2-Benzylsulfanyl-thiazole Analogues

The future of this compound research lies in the rational design of next-generation analogues with enhanced efficacy and target specificity. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the core molecule to optimize its biological activity.

Future design strategies will likely focus on several key areas:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly influence the molecule's electronic properties and its interaction with biological targets. For instance, derivatives with chloro and methyl groups have shown notable antifungal properties. rsc.orgresearchgate.net

Modification of the Thiazole (B1198619) Moiety: While the core thiazole ring is often crucial for activity, modifications at its available positions could fine-tune the compound's properties. nih.gov

Isosteric Replacement: Replacing the sulfur linker or parts of the heterocyclic ring with other functional groups (isosteres) could lead to analogues with improved pharmacokinetic profiles.

Computational tools, such as molecular docking, will play a pivotal role in this rational design process. By simulating the binding of designed analogues to specific protein targets, researchers can predict their potential efficacy before undertaking complex synthesis. doaj.org This approach not only accelerates the discovery process but also reduces the reliance on extensive empirical screening. The design of benzylidenehydrazinyl-substituted thiazole derivatives as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) serves as a successful example of this strategy. scienceopen.com

Table 1: Proposed Modifications for Next-Generation Analogues

| Modification Site | Proposed Substituents | Desired Outcome | Rationale |

|---|---|---|---|

| Benzyl Ring (Para-position) | -CF3, -NO2, -OCH3 | Enhanced antifungal/antimicrobial activity | Modulation of lipophilicity and electronic properties to improve target interaction. researchgate.net |

| Thiazole Ring | Introduction of small alkyl or carboxyl groups | Improved solubility and pharmacokinetic properties | Enhancing bioavailability and metabolic stability. researchgate.net |

| Sulfur Linker | Oxidation to sulfoxide (B87167) or sulfone | Increased polarity and potential for new interactions | Sulfone derivatives have shown distinct biological activities compared to their sulfide (B99878) precursors. rsc.org |

Elucidation of Molecular Mechanisms of Action for Biological Activities

A critical area for future research is the detailed elucidation of the molecular mechanisms through which this compound derivatives exert their biological effects. While current studies have demonstrated in vitro activity against various pathogens and cancer cell lines, a deep understanding of the specific cellular targets and pathways involved is often lacking. doaj.orgeurekaselect.com

Future investigations should employ a range of modern biological techniques:

Target Identification: Utilizing methods like affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that these compounds bind to.

Pathway Analysis: Once a target is identified, further studies will be needed to understand how the compound's binding affects cellular signaling pathways, leading to the observed biological outcome (e.g., apoptosis in cancer cells, inhibition of fungal growth). doaj.org

Structural Biology: X-ray crystallography and NMR spectroscopy can provide atomic-level details of how these molecules interact with their targets, offering invaluable insights for further rational design. scienceopen.com

Understanding these mechanisms is not only academically important but also crucial for the development of safe and effective therapeutic agents. It allows for the prediction of potential off-target effects and provides a basis for optimizing compounds to maximize on-target activity while minimizing toxicity.

Exploration of Synergistic Effects in Combination Research

The potential for this compound derivatives to act synergistically with other therapeutic agents is a promising and largely unexplored research avenue. Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases, as it can enhance efficacy, reduce the likelihood of drug resistance, and lower required dosages.

Future research should focus on:

Antimicrobial Synergy: Investigating the combination of this compound analogues with existing antibiotics or antifungals. This could reveal synergistic interactions that restore the efficacy of older drugs against resistant strains or create more potent treatment regimens. Studies on related compounds, such as the combination of Q203 and PBTZ169 against Mycobacterium tuberculosis, have demonstrated the power of this approach. nih.govnih.gov

Anticancer Combinations: Assessing the efficacy of these compounds when paired with standard chemotherapy drugs or targeted therapies. A this compound derivative might inhibit a pathway that, when blocked, sensitizes cancer cells to another drug.

Checkerboard assays are a standard in vitro method to screen for synergistic, additive, or antagonistic interactions between two compounds and would be a logical starting point for these investigations. nih.gov Positive hits from such screens would then warrant further investigation in cell-based models and eventually in vivo studies.

Development of Novel and Sustainable Synthetic Methodologies

Advancing the practical application of this compound derivatives requires the development of efficient, cost-effective, and environmentally friendly synthetic methods. Traditional synthetic routes can sometimes involve harsh conditions, hazardous reagents, and lengthy reaction times. bepls.com

The principles of green chemistry are becoming increasingly important in chemical synthesis. osi.lv Future research in this area should prioritize:

Green Solvents: Replacing conventional organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). rsc.orgbepls.com

Catalyst-Free or Biocatalyst-Based Reactions: Designing synthetic pathways that minimize or eliminate the need for heavy metal catalysts, potentially using recyclable biocatalysts like chitosan (B1678972) hydrogels. mdpi.com

Energy-Efficient Techniques: Employing methods such as microwave irradiation or ultrasonic-mediated synthesis to reduce reaction times and energy consumption. mdpi.comnih.gov

One-Pot Reactions: Developing multi-component, one-pot synthesis procedures to improve efficiency and reduce waste by minimizing intermediate purification steps. rsc.orgresearchgate.net

A simple and convenient procedure for preparing 2-(substituted benzylsulfanyl)-4,5-dihydrothiazoles has been reported using a methanol (B129727)/Na2CO3 system, which offers excellent yields and short reaction times. tsijournals.com Another environmentally friendly, one-pot, two-step synthesis for 2-(benzylsulfonyl)benzothiazole derivatives uses water as the reaction medium, highlighting a sustainable approach. rsc.orgrsc.org The continued development of such methodologies will be crucial for the large-scale and sustainable production of these promising compounds. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-Benzylsulfanyl-thiazole, and what reaction conditions are critical for reproducibility?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2-(benzylthio)benzo[d]thiazole derivatives can be synthesized by reacting benzyl thiols with halogenated thiazoles under reflux conditions using polar aprotic solvents (e.g., THF or DMF). Catalysts like palladium complexes (e.g., bis(triphenylphosphine)palladium dichloride) may enhance yield in cross-coupling reactions . Key parameters include reaction time (e.g., 48 hours for reflux), temperature control (55–100°C), and inert atmospheres (argon/nitrogen) to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- NMR spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the benzylsulfanyl group's proton environments .

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while FT-IR identifies functional groups like C-S and C=N bonds .

- X-ray crystallography resolves crystal packing and molecular conformation, as demonstrated for benzothiazole derivatives in single-crystal studies .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. Short-term storage (1–2 weeks) at -4°C is acceptable but not optimal for long-term preservation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the study of this compound’s reactivity and bioactivity?

- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra, aiding in correlating structure with observed spectroscopic data .

- Molecular docking evaluates binding affinities to biological targets (e.g., enzymes or DNA), guiding structure-activity relationship (SAR) studies for anticancer or antimicrobial applications .

- Molecular Dynamics (MD) simulations assess stability in solvent environments, critical for drug delivery optimization .

Q. What strategies resolve contradictions in spectral or biological activity data for this compound derivatives?

- Cross-validate results using complementary techniques: For example, discrepancies in NMR peaks can be addressed with HSQC or COSY experiments, while conflicting bioassay data may require dose-response reevaluation .

- Reproduce syntheses under strictly controlled conditions (e.g., solvent purity, catalyst loading) to isolate variables affecting yield or activity .

Q. How can synthetic yields of this compound derivatives be systematically optimized?

- Design of Experiments (DoE) methodologies (e.g., factorial designs) identify critical factors like catalyst concentration, temperature, and reaction time .

- Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times and improve selectivity .

Q. What methodologies are employed to evaluate the biological activity of this compound in vitro?

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains .

- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines, complemented by apoptosis/necrosis markers (e.g., Annexin V) .

- Enzyme inhibition studies : Kinase or protease inhibition assays with IC₅₀ determination .

Q. How does structural modification of the benzylsulfanyl group impact the compound’s physicochemical properties?

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Hydrophobic substituents (e.g., tert-butyl) improve membrane permeability, as shown in benzothiazole-based drug analogs .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.